molecular formula C21H25ClN2OS B11673861 N'-[(1E)-1-(4-tert-butylphenyl)ethylidene]-2-[(4-chlorobenzyl)sulfanyl]acetohydrazide

N'-[(1E)-1-(4-tert-butylphenyl)ethylidene]-2-[(4-chlorobenzyl)sulfanyl]acetohydrazide

Cat. No.: B11673861
M. Wt: 389.0 g/mol
InChI Key: NQIOIFPJWRUMBP-HZHRSRAPSA-N
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Description

N’-[(1E)-1-(4-TERT-BUTYLPHENYL)ETHYLIDENE]-2-{[(4-CHLOROPHENYL)METHYL]SULFANYL}ACETOHYDRAZIDE is a complex organic compound with the molecular formula C27H27ClN4OS. This compound is notable for its unique structure, which includes a tert-butylphenyl group and a chlorophenylmethylsulfanyl group. It is used in various scientific research applications due to its interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(1E)-1-(4-TERT-BUTYLPHENYL)ETHYLIDENE]-2-{[(4-CHLOROPHENYL)METHYL]SULFANYL}ACETOHYDRAZIDE typically involves the condensation of 4-tert-butylacetophenone with 4-chlorobenzyl mercaptan in the presence of hydrazine hydrate. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The product is then purified through recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

N’-[(1E)-1-(4-TERT-BUTYLPHENYL)ETHYLIDENE]-2-{[(4-CHLOROPHENYL)METHYL]SULFANYL}ACETOHYDRAZIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N’-[(1E)-1-(4-TERT-BUTYLPHENYL)ETHYLIDENE]-2-{[(4-CHLOROPHENYL)METHYL]SULFANYL}ACETOHYDRAZIDE has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N’-[(1E)-1-(4-TERT-BUTYLPHENYL)ETHYLIDENE]-2-{[(4-CHLOROPHENYL)METHYL]SULFANYL}ACETOHYDRAZIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or interference with cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-[(1E)-1-(4-TERT-BUTYLPHENYL)ETHYLIDENE]-2-{[(4-CHLOROPHENYL)METHYL]SULFANYL}ACETOHYDRAZIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its tert-butyl and chlorophenylmethylsulfanyl groups contribute to its stability and reactivity, making it a valuable compound in various research fields .

Properties

Molecular Formula

C21H25ClN2OS

Molecular Weight

389.0 g/mol

IUPAC Name

N-[(E)-1-(4-tert-butylphenyl)ethylideneamino]-2-[(4-chlorophenyl)methylsulfanyl]acetamide

InChI

InChI=1S/C21H25ClN2OS/c1-15(17-7-9-18(10-8-17)21(2,3)4)23-24-20(25)14-26-13-16-5-11-19(22)12-6-16/h5-12H,13-14H2,1-4H3,(H,24,25)/b23-15+

InChI Key

NQIOIFPJWRUMBP-HZHRSRAPSA-N

Isomeric SMILES

C/C(=N\NC(=O)CSCC1=CC=C(C=C1)Cl)/C2=CC=C(C=C2)C(C)(C)C

Canonical SMILES

CC(=NNC(=O)CSCC1=CC=C(C=C1)Cl)C2=CC=C(C=C2)C(C)(C)C

Origin of Product

United States

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